molecular formula C16H19NO3 B12426876 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide

5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide

Cat. No.: B12426876
M. Wt: 273.33 g/mol
InChI Key: WHAAPCGHVWVUEX-UHFFFAOYSA-N
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Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAAPCGHVWVUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wadsworth-Horner Wittig Reaction-Based Synthesis

The Wadsworth-Horner Wittig reaction is the most widely reported method for synthesizing piperlonguminine. This approach involves two key steps: (1) formation of the conjugated dienoic ester via Wittig condensation and (2) subsequent amidation with isobutylamine.

Wittig Condensation of Piperonal

Piperonal (1,3-benzodioxol-5-carbaldehyde) reacts with ethyl (E)-4-diethylphosphono-2-butenoate under basic conditions to yield ethyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate (ethyl piperate). The reaction is catalyzed by sodium hydride in dry DMF at 30–35°C, achieving a 65% yield. The stereoselectivity of the reaction ensures exclusive formation of the (E,E)-isomer, confirmed by $$ ^1H $$-NMR coupling constants ($$ J{2,3} = 15.3 \, \text{Hz}, J{4,5} = 10.3 \, \text{Hz} $$).

Hydrolysis and Amidation

Ethyl piperate undergoes alkaline hydrolysis (40% methanolic KOH, 110°C) to produce (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid (piperic acid) in quantitative yield. Piperic acid is then condensed with isobutylamine in toluene using 1 mol% boric acid as a catalyst, achieving a 91% yield of piperlonguminine. The use of boric acid minimizes side reactions, enhancing both efficiency and purity.

Table 1: Reaction Conditions for Wadsworth-Horner Synthesis
Step Reagents/Conditions Yield
Wittig Condensation Piperonal, NaH, DMF, 30–35°C, 16 h 65%
Hydrolysis 40% KOH/MeOH, 110°C, 6 h ~100%
Amidation Isobutylamine, B(OH)₃, toluene, reflux 91%

Alternative Wittig Reaction Approaches

Modifications to the Wittig reaction have been explored to improve scalability. For example, substituting triethyl phosphite with triphenylpiperonylphosphonium bromide in the Wittig step increases the yield of ethyl piperate to 94%. This variation reduces reaction time to 4 hours and simplifies purification by avoiding phosphonate byproducts.

Mechanistic Considerations

The modified Wittig reaction proceeds via a phosphorus ylide intermediate, which attacks the aldehyde group of piperonal. The stereochemical outcome is controlled by the trans effect, ensuring retention of the (E,E)-configuration.

Ethanol Extraction and Silica Gel Chromatography

Piperlonguminine can also be isolated from Piper longum fruits through ethanol extraction followed by chromatographic purification.

Extraction Protocol

  • Ethanol Extraction : Dried Piper longum fruits are refluxed with absolute ethanol (85°C, 3 h), yielding a crude extract rich in alkaloids.
  • Column Chromatography : The extract is subjected to sequential silica gel chromatography using ethyl acetate/hexane gradients. Final purification with methanol yields piperlonguminine at 85–95% purity.
Table 2: Extraction and Purification Parameters
Parameter Details
Solvent Absolute ethanol
Temperature 85°C
Chromatography Silica gel, ethyl acetate/hexane (1:3→1:1)
Purity 85–95%

Comparative Analysis of Preparation Methods

Synthetic vs. Extraction Approaches

Criteria Synthetic Method Extraction Method
Yield 91% (amidation step) 0.025–6% (plant content)
Purity >99% (after recrystallization) 85–95%
Scalability Suitable for industrial scale Limited by plant availability
Cost Higher reagent costs Lower operational costs

Environmental Impact

The synthetic route generates solvent waste (DMF, toluene), necessitating recycling protocols. In contrast, ethanol extraction is more sustainable but less efficient.

Recent Advances and Optimization Strategies

Recent studies focus on catalytic improvements, such as using microwave-assisted Wittig reactions to reduce reaction times. Additionally, enzymatic amidation methods are being explored to replace boric acid, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Piperlonguminine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties
Piperlonguminine has shown promise in cancer research, particularly for its potential to inhibit tumor growth and metastasis. Studies indicate that it may exert its effects through modulation of key signaling pathways involved in cancer progression. For instance, it has been associated with the downregulation of matrix metalloproteinases (MMP2 and MMP9), which play critical roles in tumor invasion and metastasis .

Case Study:
A study explored the effects of a formulation containing piperlonguminine on gastric cancer cells. The results demonstrated that treatment with this compound significantly reduced cell migration and invasion, suggesting its potential as a therapeutic agent against gastric cancer .

1.2 Neuroprotective Effects
Research indicates that piperlonguminine possesses neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases .

Case Study:
In animal models, piperlonguminine administration led to improved cognitive functions and reduced markers of neuroinflammation, highlighting its potential in treating conditions like Alzheimer's disease .

Biochemical Applications

2.1 Antioxidant Activity
Piperlonguminine exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is beneficial not only in cancer prevention but also in protecting against various chronic diseases linked to oxidative damage .

2.2 Enzyme Modulation
The compound has been reported to influence various enzymes involved in metabolic pathways. For example, it can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Analytical Applications

3.1 Chromatographic Separation
Piperlonguminine can be effectively analyzed using high-performance liquid chromatography (HPLC). Methods have been developed for its separation and quantification in complex mixtures, which is essential for both pharmacokinetic studies and quality control in herbal formulations .

Method Details
HPLCUtilizes reverse phase columns with acetonitrile-water mobile phases
Mass SpectrometryCompatible with HPLC methods for detailed analysis

Potential Health Benefits

4.1 Antimicrobial Activity
Emerging evidence suggests that piperlonguminine may possess antimicrobial properties against various pathogens. This aspect is particularly relevant in the context of increasing antibiotic resistance .

4.2 Anti-inflammatory Effects
The compound has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease (IBD) by modulating inflammatory mediators .

Comparison with Similar Compounds

Piperlonguminine is often compared with other alkaloids derived from Piper species, such as:

Uniqueness: Piperlonguminine stands out due to its potent anticancer properties and ability to modulate multiple biological pathways, making it a versatile compound for therapeutic applications .

Biological Activity

5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide, commonly known as Piperlonguminine , is a compound derived from various species of the Piper plant. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₉NO₃
  • Molecular Weight : 273.332 g/mol
  • CAS Number : 5950-12-9

Piperlonguminine exhibits a range of biological activities attributed to its interaction with various molecular targets:

  • Anticancer Activity :
    • Piperlonguminine has been shown to inhibit tumor growth in several animal models. It reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammation and cancer progression .
    • It decreases the phosphorylation of NF-κB and MAPK pathways (including p38 and ERK1/2), leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • The compound inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. In particular, it decreases TNF-α-induced plasminogen activator inhibitor type 1 (PAI-1) levels .
    • Piperlonguminine also modulates the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory processes .
  • Neuroprotective Properties :
    • Research indicates that Piperlonguminine may have protective effects against neurodegenerative diseases, potentially by reducing amyloid-beta (Aβ) levels associated with Alzheimer's disease .
  • Antimicrobial Activity :
    • The compound displays cytotoxicity against various pathogens, including gram-positive bacteria (e.g., Bacillus), parasites (e.g., Trypanosoma cruzi), and fungi (e.g., Candida species) .

Pharmacokinetics

Piperlonguminine demonstrates favorable pharmacokinetic properties, making it a candidate for further clinical development:

  • Absorption : The compound shows good oral bioavailability in animal models.
  • Distribution : It effectively penetrates tissues, including the central nervous system.
  • Metabolism : Studies suggest that Piperlonguminine undergoes hepatic metabolism, which is crucial for its bioactivity.

Study 1: Antitumor Efficacy

In a study involving mice with xenograft tumors, Piperlonguminine treatment resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Study 2: Anti-inflammatory Action

Another study assessed the anti-inflammatory effects of Piperlonguminine in a rat model of arthritis. Results indicated a marked decrease in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Activity TypeEffectivenessMechanism of Action
AnticancerSignificant tumor reductionInhibition of TNF-α and IL-6; apoptosis induction
Anti-inflammatoryReduced inflammationInhibition of NF-kB activation
NeuroprotectiveDecreased Aβ levelsModulation of neuroinflammatory pathways
AntimicrobialCytotoxic against pathogensDisruption of microbial cell structures

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